3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Overview
Description
“3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate” is a compound with the CAS Number: 1609403-70-4 . It has a molecular weight of 173.17 . It’s a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of triazole derivatives, including “this compound”, involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules . A method has been reported for the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2 . This indicates the presence of a 1,2,4-triazole ring in the structure, substituted with an amino group and a carboxamide group.
Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 173.17 .
Scientific Research Applications
Synthesis of Complex Heterocycles
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate and its derivatives serve as key intermediates in synthesizing various complex heterocyclic compounds. For instance, it has been used in the synthesis of 8-azapurines, a class of compounds with potential biological activities, by condensing with acetates of acetamidine and benzamidine to yield 2-substituted 8-azapurin-6-ones (Albert & Trotter, 1979). This demonstrates the compound's versatility in generating structures that could be foundational for new drugs and materials.
Peptidomimetic Scaffolds
The triazole ring, a feature of this compound, has been explored for creating peptidomimetic scaffolds. These scaffolds mimic the structure of peptides, which are important for drug discovery. A study by Boeglin et al. (2003) highlighted the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from thioamides and hydrazides, leading to peptidomimetic scaffolds. This methodology is compatible with peptide synthesis protecting groups, making it a valuable tool in medicinal chemistry (Boeglin et al., 2003).
Ring Transformations
Ring transformations involving this compound derivatives have been explored for the synthesis of various heterocyclic compounds. L'abbé et al. (1991) studied the reactions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, leading to 1,2,3-triazole-4-thiocarboxamides. This work contributes to our understanding of how triazole derivatives can be manipulated to form new chemical entities with potential applications in pharmaceuticals and materials science (L'abbé et al., 1991).
Solid-phase Synthesis
The compound and its derivatives have been applied in solid-phase synthesis methods, which are crucial for high-throughput synthesis of chemical libraries. Yu et al. (2003) described a solid-phase synthesis approach for 3-amino-1,2,4-triazoles, starting from resin-bound S-methylisothiourea. This methodology facilitates the rapid synthesis of triazole derivatives, underscoring the adaptability of this compound in modern chemical research (Yu et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, such as β-tubulin .
Mode of Action
Triazole compounds are known to interact with their targets via hydrogen bonding
Biochemical Pathways
Given the structural similarity to other triazole compounds, it may be involved in pathways related to cell division and growth, given the interaction of some triazoles with β-tubulin .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
Some triazole compounds have been found to inhibit dna synthesis , which could potentially lead to effects on cell growth and division.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the compound has a pH of 6.4 - 7.4 in water at 20°C , which could influence its stability and interactions in the body.
Properties
IUPAC Name |
3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBHDRHJOBZMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NN1)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-70-4 | |
Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-amino-N,N-dimethyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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